6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a bromine atom at the 6th position, a pyridin-3-yl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 2-pyridin-3-ylquinoline, followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and use it in drug development.
Industry: It is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride include:
- 6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride
- 6-Fluoro-2-pyridin-3-ylquinoline-4-carbonyl chloride
- 6-Iodo-2-pyridin-3-ylquinoline-4-carbonyl chloride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYAXKWCDARXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.